molecular formula C7H5IN2O4 B1605881 5-Iodo-2-methyl-1,3-dinitrobenzene CAS No. 6633-30-3

5-Iodo-2-methyl-1,3-dinitrobenzene

Cat. No.: B1605881
CAS No.: 6633-30-3
M. Wt: 308.03 g/mol
InChI Key: WUAIWTSYHSWFDT-UHFFFAOYSA-N
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Description

5-Iodo-2-methyl-1,3-dinitrobenzene: is an aromatic compound characterized by the presence of an iodine atom, a methyl group, and two nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methyl-1,3-dinitrobenzene typically involves a multi-step process. One common method includes the nitration of 2-methyl-1-iodobenzene, followed by further nitration to introduce the second nitro group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperatures to ensure the selective introduction of nitro groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-methyl-1,3-dinitrobenzene undergoes various chemical reactions, including:

    Electrophilic Substitution: The presence of electron-withdrawing nitro groups makes the compound susceptible to electrophilic substitution reactions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Nucleophilic Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products:

    Reduction: 5-Iodo-2-methyl-1,3-diaminobenzene.

    Nucleophilic Substitution: 5-Azido-2-methyl-1,3-dinitrobenzene or 5-Cyano-2-methyl-1,3-dinitrobenzene.

Scientific Research Applications

Chemistry: 5-Iodo-2-methyl-1,3-dinitrobenzene is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals with specific biological activities. The nitro and iodine groups can be modified to create compounds with antimicrobial, anticancer, or anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-Iodo-2-methyl-1,3-dinitrobenzene involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Molecular Targets and Pathways:

    Redox Reactions: The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components.

    Halogen Bonding: The iodine atom can form halogen bonds with electron-rich sites in biological molecules, affecting their function and stability.

Comparison with Similar Compounds

    2-Methyl-1,3-dinitrobenzene: Lacks the iodine atom, resulting in different reactivity and applications.

    5-Bromo-2-methyl-1,3-dinitrobenzene: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical behavior and biological activity.

    1,3-Dinitrobenzene: Lacks both the methyl and iodine groups, making it less complex and with different properties.

Uniqueness: 5-Iodo-2-methyl-1,3-dinitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both nitro and iodine groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.

Properties

IUPAC Name

5-iodo-2-methyl-1,3-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAIWTSYHSWFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10984928
Record name 5-Iodo-2-methyl-1,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6633-30-3
Record name NSC56675
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56675
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Iodo-2-methyl-1,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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